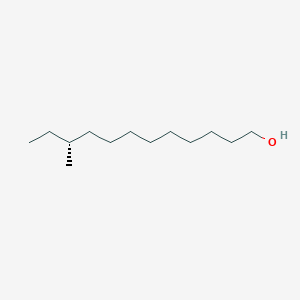
1-Dodecanol, 10-methyl-, (10R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecanol, 10-methyl-, (10R)- is an organic compound with the molecular formula C13H28O. It is a type of fatty alcohol, which is a class of organic compounds consisting of a long aliphatic chain with a hydroxyl group (-OH) at one end. This compound is known for its use in various industrial applications, including the production of surfactants, lubricants, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Dodecanol, 10-methyl-, (10R)- can be synthesized through several methods. One common synthetic route involves the hydrogenation of fatty acids or their methyl esters derived from natural sources such as palm kernel oil or coconut oil. The reaction conditions typically involve the use of a catalyst, such as nickel or palladium, under high pressure and temperature.
Industrial Production Methods
Industrial production of 1-Dodecanol, 10-methyl-, (10R)- often employs the Ziegler process, which involves the oligomerization of ethylene followed by oxidation and hydrogenation. Another method is the Bouveault-Blanc reduction of ethyl laurate, which involves the reduction of the ester to the corresponding alcohol using sodium and ethanol.
Chemical Reactions Analysis
Types of Reactions
1-Dodecanol, 10-methyl-, (10R)- undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Forms 10-methyl-1-dodecanal or 10-methyl-1-dodecanoic acid.
Reduction: Forms 10-methyl-dodecane.
Substitution: Forms 10-methyl-1-dodecyl halides.
Scientific Research Applications
1-Dodecanol, 10-methyl-, (10R)- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of surfactants and other organic compounds.
Biology: Studied for its effects on cell membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an emollient in topical formulations.
Industry: Used in the production of lubricants, detergents, and personal care products.
Mechanism of Action
The mechanism of action of 1-Dodecanol, 10-methyl-, (10R)- involves its interaction with cell membranes. Due to its hydrophilic and lipophilic properties, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function.
Comparison with Similar Compounds
Similar Compounds
1-Dodecanol: A straight-chain fatty alcohol with similar properties but lacks the methyl group at the 10th position.
1-Tetradecanol: A longer-chain fatty alcohol with two additional carbon atoms.
1-Decanol: A shorter-chain fatty alcohol with two fewer carbon atoms.
Uniqueness
1-Dodecanol, 10-methyl-, (10R)- is unique due to the presence of the methyl group at the 10th position, which can influence its physical and chemical properties, such as melting point, boiling point, and reactivity. This structural difference can also affect its interaction with biological membranes and its overall functionality in various applications.
Properties
CAS No. |
71777-32-7 |
|---|---|
Molecular Formula |
C13H28O |
Molecular Weight |
200.36 g/mol |
IUPAC Name |
(10R)-10-methyldodecan-1-ol |
InChI |
InChI=1S/C13H28O/c1-3-13(2)11-9-7-5-4-6-8-10-12-14/h13-14H,3-12H2,1-2H3/t13-/m1/s1 |
InChI Key |
PVVKVEDVVCORDX-CYBMUJFWSA-N |
Isomeric SMILES |
CC[C@@H](C)CCCCCCCCCO |
Canonical SMILES |
CCC(C)CCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


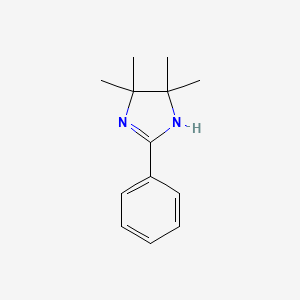
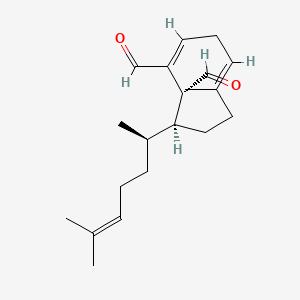


![4-[2-(5-Chloro-1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14473789.png)
![1,2,5-Oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone]](/img/structure/B14473790.png)

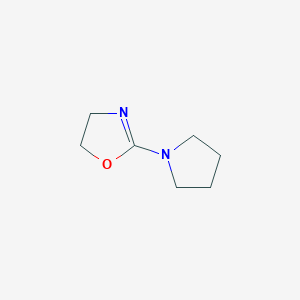
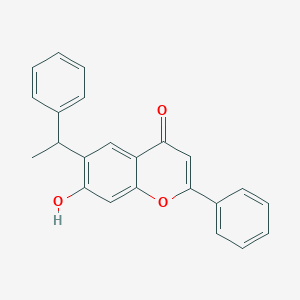

![N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14473816.png)
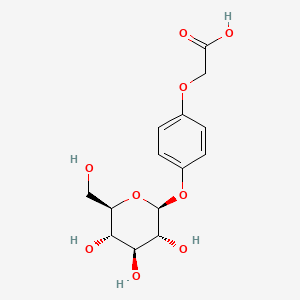
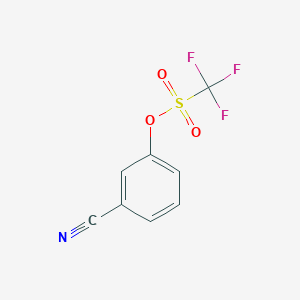
![5-(Propan-2-ylidene)bicyclo[2.1.0]pentane](/img/structure/B14473854.png)
